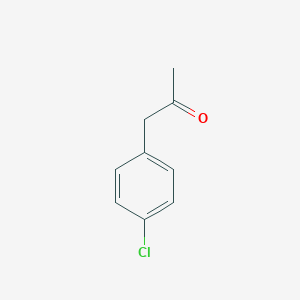

4-Chlorophenylacetone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJRYKSUUFKMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204459 | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-88-9 | |

| Record name | (4-Chlorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5586-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-CHLOROPHENYL)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FE1ERE85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Chlorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetone, with the CAS number 5586-88-9, is a substituted aromatic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. A thorough understanding of its fundamental chemical and physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core properties of this compound, including detailed experimental protocols for their determination and a summary of its key spectral characteristics.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorophenyl)propan-2-one | N/A |

| Synonyms | p-Chlorophenylacetone, (4-Chlorophenyl)acetone | N/A |

| CAS Number | 5586-88-9 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Appearance | Clear light yellow liquid | [1] |

| Melting Point | 6-8 °C | [1] |

| Boiling Point | 132 °C at 12 mmHg | N/A |

| Density | 1.151 g/cm³ | [1] |

| Refractive Index | 1.5325 - 1.5345 | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | N/A |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound and a representative synthetic route.

Determination of Physical Properties

Melting Point:

The melting point of this compound, which is near room temperature, can be determined using a standard melting point apparatus.

-

A small amount of the liquid sample is cooled until it solidifies.

-

The solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point:

The boiling point can be determined by distillation or using a micro-method with a Thiele tube.

-

A small volume of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the recorded atmospheric pressure.

Density:

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

A calibrated pycnometer or a volumetric flask is accurately weighed.

-

The container is filled with this compound to the calibration mark.

-

The filled container is weighed again.

-

The density is calculated by dividing the mass of the liquid by its volume.

Solubility:

A qualitative assessment of solubility can be performed as follows:

-

To a test tube containing a small amount (e.g., 0.5 mL) of this compound, add an equal volume of the solvent to be tested (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously.

-

The miscibility of the two liquids is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers indicates insolubility.

Synthesis of this compound via Friedel-Crafts Acylation (Adapted Protocol)

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following is an adapted protocol for the synthesis of this compound.

dot

References

Role of 4-chlorophenylacetone as a chemical intermediate in organic synthesis

An In-depth Technical Guide on the Role of 4-Chlorophenylacetone as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and crucial compounds for neurochemical research. This document details its chemical properties, synthesis protocols, and significant applications, supported by experimental workflows and data.

Chemical and Physical Properties

This compound, also known as 1-(4-chlorophenyl)propan-2-one, is a ketone derivative with a chlorine substituent on the phenyl ring.[1][2] Its physical and chemical properties are critical for its application in various synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5586-88-9 | [2][3] |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2][3] |

| Appearance | Gray-white block crystals or colorless to yellowish liquid | [1][4] |

| Melting Point | 6-8 °C | [3] |

| Boiling Point | 132 °C | [3] |

| Density | 1.151 g/cm³ | [3] |

| Refractive Index | 1.5325 - 1.5345 | [3] |

| Flash Point | >110 °C | [3] |

| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis of this compound

The synthesis of this compound is often achieved through a multi-step process starting from readily available precursors. A common and effective route begins with 4-chloroacetophenone, which is converted to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction.[5] The resulting acid is then converted to the target ketone.

Detailed Experimental Protocol: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction.[5]

Materials:

-

4-chloroacetophenone

-

Morpholine

-

Sulfur powder

-

Potassium hydroxide (KOH)

-

Ethanol (50% aqueous solution)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Three-necked flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholinoethylthione

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone (e.g., 39 mmol), morpholine (e.g., 135.6 mmol), and sulfur powder (e.g., 62.4 mmol).[4][5]

-

Heat the mixture to reflux (approximately 127°C) and maintain for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of ethyl acetate and stir for 30 minutes.

-

Filter the resulting solid, wash with cold ethyl acetate, and dry to obtain the thiomorpholide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 4-Chlorophenylacetic Acid

-

In a 200 mL three-necked flask, add the crude thiomorpholide intermediate from the previous step.

-

Add 80 mL of 50% ethanol and potassium hydroxide (e.g., 100 mmol).

-

Heat the mixture to reflux and maintain for 24 hours.[5]

-

After cooling, acidify the reaction mixture to a pH of approximately 2 using concentrated HCl.

-

The crude 4-chlorophenylacetic acid will precipitate. Collect the solid by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorophenylacetic acid.

Protocol: Conversion of 4-Chlorophenylacetic Acid to this compound

Materials:

-

4-chlorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF, catalytic amount)

-

Lithium dimethylcuprate ((CH₃)₂CuLi - Gilman reagent) or Methyllithium (CH₃Li)

-

Anhydrous diethyl ether or THF

Procedure:

Step 1: Formation of 4-Chlorophenylacetyl Chloride

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 4-chlorophenylacetic acid (10 mmol) in anhydrous DCM (50 mL).[1]

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (12 mmol) or oxalyl chloride (12 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude 4-chlorophenylacetyl chloride, which can be used directly in the next step.

Step 2: Reaction with Organometallic Reagent

-

Dissolve the crude acid chloride in anhydrous diethyl ether or THF (40 mL) and cool to -78°C under a nitrogen atmosphere.

-

In a separate flask, prepare the Gilman reagent by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in ether at 0°C.

-

Slowly add the Gilman reagent (or a single equivalent of methyllithium) to the cooled acid chloride solution.

-

Stir the reaction at -78°C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure this compound.

Role as a Chemical Intermediate

This compound is a versatile building block due to its reactive ketone functional group and the presence of a chlorinated aromatic ring. These features make it a valuable precursor in several fields.

Pharmaceutical Synthesis

This compound serves as a raw material in the synthesis of various active pharmaceutical ingredients (APIs).

-

Dapoxetine Synthesis : It has been cited as a starting material for the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[4] The synthesis would likely proceed through a reductive amination pathway.

-

Psychoactive Drug Research : The compound has been investigated for its own biological activity as a selective serotoninergic depleting agent and as a monoamine oxidase (MAO) inhibitor.[1][4] This makes it a lead compound for the development of new neurological drugs.

Agrochemical Synthesis

The chlorinated phenyl moiety is a common feature in many agrochemicals. The precursor to 4-chlorophenylacetic acid, 4-chlorobenzyl cyanide, is used as an intermediate in the preparation of pyrethroid insecticides like fenvalerate. This establishes this compound and its derivatives as valuable synthons for creating novel pesticides and herbicides.

Neurochemical Research and Forensic Science

Perhaps one of the most well-documented roles of this compound is as a direct precursor to substituted amphetamines.

-

Synthesis of 4-Chloroamphetamine (4-CA) : Through reductive amination with ammonia, followed by reduction, this compound is converted to 4-chloroamphetamine (4-CA). 4-CA is a potent neurotoxin that selectively destroys serotonin nerve terminals and is widely used in neuroscience research to study the role of serotonin in the brain.[2][6]

-

Clandestine and Forensic Chemistry : Due to its use in synthesizing controlled substances, this compound is of significant interest to forensic chemists and law enforcement.[7][8] Its detection in a clandestine laboratory is a strong indicator of illicit amphetamine-type stimulant production.[8] The synthesis and reactions of such precursors are studied to understand and combat the production of new psychoactive substances (NPSs).[7]

References

- 1. Synthesis routes of 4-Chlorophenylacetic acid [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad - ChemistryViews [chemistryviews.org]

- 7. The chemistry of clandestine drugs [bgsu.edu]

- 8. The clandestine drug laboratory situation in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorophenylacetone: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Chlorophenylacetone, a halogenated aromatic ketone, has emerged as a significant building block in synthetic organic and medicinal chemistry. Its reactive carbonyl and α-methyl groups, combined with the electronic properties imparted by the chlorine substituent on the phenyl ring, make it a versatile precursor for the synthesis of a diverse array of novel compounds, particularly heterocyclic structures with promising biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of thiophenes, pyrimidines, dihydropyridines, and pyrazoles. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this area.

Chemical Properties and Reactivity

This compound is a ketone derivative characterized by a p-chlorinated phenyl ring attached to an acetone moiety. The presence of the electron-withdrawing chlorine atom influences the reactivity of the carbonyl group and the acidity of the α-protons, making it amenable to a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Gray-white block crystals |

| Melting Point | 6-8 °C |

| Boiling Point | 132 °C |

Synthesis of Novel Heterocyclic Compounds

This compound serves as a key starting material for several important multi-component reactions, enabling the efficient synthesis of complex heterocyclic scaffolds.

Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. This reaction is a cornerstone for the synthesis of polysubstituted thiophenes, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-methylthiophene-3-carbonitrile

-

Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Base Addition: Slowly add morpholine (2.0 eq) to the stirred mixture.

-

Reaction Condition: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Filter the precipitated solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carbonitrile.

Pyrimidine Derivatives via the Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde or ketone, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[2] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Some derivatives are also known to act as calcium channel blockers.[3]

Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Reaction Mixture: In a round-bottomed flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[4]

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

-

Reaction Condition: Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield the pure dihydropyrimidine derivative.[5]

1,4-Dihydropyridine Derivatives via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7] This reaction is a classical method for preparing 1,4-dihydropyridines (DHPs), a class of compounds famous for their activity as L-type calcium channel blockers, which are widely used in the treatment of hypertension and angina.[8][9]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-chlorobenzyl)pyridine-3,5-dicarboxylate

-

Reactant Preparation: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq), two equivalents of ethyl acetoacetate, and ammonium acetate (1.5 eq).[10]

-

Reaction Condition: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.[11]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid is then collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1,4-dihydropyridine derivative.[6]

Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)-5-methyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Reaction Condition: The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

Isolation and Purification: The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Activities of Derived Compounds

The heterocyclic compounds synthesized from this compound have shown a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Thiophene Derivative 4 | A. baumannii Ab21 | 4 | [12] |

| Thiophene Derivative 4 | E. coli MCR1⁺ | 16 | [12] |

| Thiophene Derivative 5 | A. baumannii Ab11 | 4 | [12] |

| Thiophene Derivative 5 | E. coli R6 MCR1 | 16 | [12] |

| Thiophene Derivative 8 | A. baumannii Ab11 | 16 | [12] |

| Thiophene Derivative 8 | E. coli R6 MCR1 | 16 | [12] |

| Spiro–indoline–oxadiazole derivative | C. difficile | 2-4 | [13] |

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Derivative 1 | - | 35.7 nM | [14] |

| Pyrimidine Derivative 4d | HT-1080 | 15.59 ± 3.21 | [15] |

| Pyrimidine Derivative 4d | A-549 | 18.32 ± 2.73 | [15] |

| Pyrimidine Derivative 4d | MCF-7 | 17.28 ± 0.33 | [15] |

| Pyrimidine Derivative 4d | MDA-MB-231 | 19.27 ± 2.73 | [15] |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 | 43.4 | [16] |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 | 39.0 | [16] |

| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 | 35.9 | [16] |

| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 | 35.1 | [16] |

Signaling Pathways and Mechanisms of Action

The biological effects of compounds derived from this compound are mediated through their interaction with specific cellular targets and signaling pathways.

1,4-Dihydropyridines as L-type Calcium Channel Blockers

1,4-Dihydropyridines are well-established L-type calcium channel blockers.[8][9] These channels are voltage-gated ion channels present in the membranes of various cells, including vascular smooth muscle cells and cardiac myocytes. By blocking the influx of calcium ions into these cells, 1,4-dihydropyridines lead to vasodilation and a decrease in blood pressure.[17]

Mechanism of 1,4-Dihydropyridine action.

Pyrimidine Derivatives as Dihydrofolate Reductase Inhibitors

Certain pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[18] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[3][19]

Inhibition of DHFR by Pyrimidine derivatives.

Experimental Workflows

The synthesis of these novel compounds from this compound typically follows a multi-step or a one-pot multi-component reaction pathway.

Synthetic workflows for heterocyclic compounds.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The application of well-established multi-component reactions such as the Gewald, Biginelli, and Hantzsch syntheses provides efficient routes to thiophenes, pyrimidines, and dihydropyridines, respectively. These classes of compounds have demonstrated significant potential in drug discovery, exhibiting antimicrobial, anticancer, and calcium channel blocking activities. The detailed experimental protocols and compiled biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, encouraging further exploration of this compound as a scaffold for the development of new therapeutic agents. Future work should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship studies, and elucidating the precise molecular mechanisms and signaling pathways underlying their biological effects.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H15ClN2O3 | CID 602918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Research and Discovery of 2-Phenyl-1H-imidazole-4-carboxamide Derivatives

Disclaimer: The initial query for CAS 5586-88-9 identified the compound as 4-Chlorophenylacetone. However, the specified topic of interest is "5-Methyl-2-phenyl-1H-imidazole-4-carboxamide." Publicly available data, including a specific CAS number for 5-Methyl-2-phenyl-1H-imidazole-4-carboxamide, is scarce. This guide, therefore, focuses on the broader, yet closely related, class of 2-phenyl-1H-imidazole-4-carboxamide derivatives, which are widely researched for their therapeutic potential. The information presented herein is a consolidated overview intended to guide researchers, scientists, and drug development professionals in this promising area of study.

The 2-phenyl-1H-imidazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives being extensively investigated as potent inhibitors of various protein kinases and other key enzymes implicated in diseases such as cancer.[1][2][3][4][5][6] This guide provides a summary of quantitative data from representative compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Data Presentation: Inhibitory Activities of Representative Imidazole Derivatives

The following tables summarize the in vitro inhibitory activities of various substituted imidazole and benzimidazole carboxamide derivatives against different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: PARP-1 Inhibitory Activity of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Derivatives [7]

| Compound ID | Structure (Key Features) | Target Enzyme | IC50 (µM) |

| 14p | Furan ring substitution | PARP-1 | 0.023 |

| 14q | Furan ring substitution | PARP-1 | - |

| Olaparib | Reference Drug | PARP-1 | - |

Table 2: Antiproliferative Activity of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Derivatives [7]

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) |

| 14p | MDA-MB-436 (Breast) | 43.56 |

| 14q | MDA-MB-436 (Breast) | 36.69 |

| 14p | MCF-7 (Breast) | Inactive |

| 14q | MCF-7 (Breast) | Inactive |

Table 3: Kinase Inhibitory Activity of 2,4-1H-Imidazole Carboxamides against TAK1 [2]

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 2 | TAK1 | 10 |

| Compound 3 | TAK1 | 30 |

| Staurosporine | TAK1 (Control) | 39 |

Table 4: 17β-HSD10 Inhibitory and Cytotoxic Activity of 2-Phenyl-1H-benzo[d]imidazole Derivatives [8]

| Compound ID | Target Enzyme | IC50 (µM) | Cell Line (Toxicity) | IC50 (µM) |

| Compound 33 | 17β-HSD10 | 1.65 | HepaRG | >100 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for assays commonly used in the evaluation of imidazole-based inhibitors.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a series of dilutions of the test compound in assay buffer.

-

Prepare solutions of the target kinase, substrate, and ATP in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the diluted test compound solutions to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add 10 µL of the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.

-

Measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the diluted compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of imidazole-based kinase inhibitors.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Chemical Landscape of 4-Chlorophenylacetone: A Guide to its Structural Analogs and Derivatives for Exploratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and potential biological activities of structural analogs and derivatives of 4-chlorophenylacetone. While direct research on this compound derivatives is limited in publicly available literature, this document leverages data from closely related structures, such as 4-chloroacetophenone and 4-chlorophenylacetic acid, to provide a comprehensive overview for exploratory studies. By examining the synthesis of chalcones, phenylethanols, and other derivatives from these analogous precursors, we can infer potential synthetic routes and biological targets for novel compounds derived from this compound.

Synthetic Pathways and Key Derivatives

The reactivity of this compound is primarily centered around its ketone functional group and the adjacent active methylene group. These sites allow for a variety of chemical modifications to generate a diverse library of analogs. Drawing parallels from structurally similar 4-chloroacetophenone, several classes of derivatives can be synthesized.

One prominent class of derivatives are chalcones , which can be synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde. In this context, 4-chloroacetophenone can be reacted with various benzaldehydes to yield chalcone derivatives. These compounds have been investigated for their potential antidiabetic and antimalarial properties.

Another important transformation is the reduction of the ketone group. For instance, 4-chloroacetophenone can be used as a starting material to synthesize 4-chlorophenylethanol . This is achieved through a process involving the Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, which is then reduced. 4-chlorophenylethanol serves as a key intermediate in the synthesis of some fungicides.

Furthermore, the core structure of this compound can be modified to create a variety of heterocyclic compounds and other derivatives that have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Quantitative Biological Data

The following table summarizes the reported biological activities of various derivatives synthesized from precursors structurally related to this compound. This data provides a foundation for predicting the potential bioactivity of analogous compounds derived from this compound.

| Derivative Class | Specific Compound(s) | Biological Activity | Quantitative Data (IC50, Ki, etc.) | Reference Compound | Target/Assay |

| Chalcones | (E)-1-(4-Chlorophenyl)-3-(3-Hydroxyphenyl)Prop-2-En-1-One | Antidiabetic (in silico) | - | - | In silico studies |

| Chalcones | Vanillin-based chalcones tethered with quinolines | Antimalarial | - | Chloroquine | Plasmodium falciparum 3D7 and K1 strains |

| N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives | Various | Anticancer, Anti-inflammatory, Analgesic | IC50 values calculated using Graph-pad prism6[1] | - | JAK1 protein (in silico)[1] |

| 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives | Various | Anticancer | Higher activity compared to doxorubicin[2] | Doxorubicin | Human liver cancer cell line (HepG2)[2] |

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols, while originally described for related starting materials, can be adapted for the synthesis of this compound derivatives.

General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol is adapted from the synthesis of chalcone derivatives from 4-chloroacetophenone.

Materials:

-

This compound (or 4-chloroacetophenone as a proxy)

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Crushed ice

-

Filter paper and filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (0.01 mol) in ethanol (30 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the substituted benzaldehyde (0.01 mol).

-

Slowly add the aqueous NaOH solution to the reaction mixture with constant stirring.

-

Continue stirring the reaction mixture at room temperature for a period of 6 hours, or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing crushed ice.

-

A solid precipitate of the chalcone derivative should form.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

Dry the crude product.

-

Purify the chalcone derivative by recrystallization from a suitable solvent like ethanol.

Protocol for the Synthesis of 4-Chlorophenylethanol from 4-Chloroacetophenone

This multi-step protocol outlines the synthesis of 4-chlorophenylethanol, a reduction product of a 4-chlorophenyl ketone. A similar reduction of this compound would yield the corresponding alcohol.

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler Reaction Intermediate)

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, add morpholine (11.8 mL, 135.6 mmol).

-

Add 4-chloroacetophenone (6.0 g, 39 mmol) and sulfur powder (2.0 g, 62.4 mmol).

-

Reflux the mixture at 127°C for 5 hours.

-

After cooling to room temperature, add 100 mL of ethyl acetate and stir for 30 minutes.

-

Filter the mixture and dry the resulting solid to obtain 1-(4-chlorophenyl)-2-morpholinoethanethione, which can be used in the next step without further purification.[3]

Step 2: Synthesis of 4-Chlorophenylacetic Acid

-

In a 200 mL three-necked flask, add 80 mL of 50% ethanol.

-

Under magnetic stirring, add the 1-(4-chlorophenyl)-2-morpholinoethanethione (8.5 g) from the previous step and potassium hydroxide (5.6 g, 100 mmol).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and add 70 mL of water.

-

Neutralize the solution to pH 7 with 6N hydrochloric acid and filter to remove any yellow solid.

-

Continue to acidify the filtrate to pH 2 with 6N hydrochloric acid to precipitate a white solid.

-

Filter the white solid, wash with water (2 x 30 mL), and dry to obtain 4-chlorophenylacetic acid.[3]

Step 3: Reduction to 4-Chlorophenylethanol The patent describes a subsequent reduction of the carboxylic acid to the alcohol using sodium borohydride in the presence of iodine.[3] A direct reduction of the ketone in this compound using a reducing agent like sodium borohydride would be a more direct route to the corresponding alcohol.

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the synthesis and potential mechanisms of action of this compound derivatives.

Caption: Synthetic pathways from this compound.

Caption: Potential biological activities of derivatives.

Caption: Workflow for chalcone synthesis.

This guide provides a starting point for researchers interested in the exploratory studies of this compound analogs and derivatives. By building upon the knowledge from closely related compounds, new avenues for drug discovery and development can be pursued. Further research is warranted to synthesize and evaluate the biological activities of a broader range of derivatives specifically from this compound to establish a direct structure-activity relationship.

References

- 1. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-chlorophenyl)-2-(4-diethylaminoethoxyphenyl)-A-pentenonitrile monohydrogen citrate and related analogs. Reversible, competitive, first half-reaction squalene synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the reactivity of the ketone group in 4-chlorophenylacetone

An In-depth Technical Guide to the Reactivity of the Ketone Group in 4-Chlorophenylacetone

Introduction

This compound is a phenylacetone derivative of significant interest in organic synthesis, primarily serving as a versatile precursor for biologically active compounds and pharmaceutical intermediates.[1][2] Its chemical behavior is dominated by the reactivity of its two primary functional regions: the ketone group and the alpha-protons adjacent to the carbonyl. The strategic placement of a chlorine atom on the phenyl ring introduces distinct electronic effects that modulate this reactivity. This guide provides a detailed examination of the chemical properties, reaction mechanisms, and synthetic utility of the ketone group in this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Reactivity Principles of the Ketone Group

The reactivity of this compound is fundamentally governed by the electronic and steric characteristics of its ketone functional group.

Electronic Effects

The carbonyl group (C=O) is inherently polar due to the higher electronegativity of oxygen compared to carbon. This creates a permanent dipole, rendering the carbonyl carbon electrophilic (partially positive) and the oxygen nucleophilic (partially negative).[3][4] This electrophilicity is the primary site for nucleophilic attack, the most characteristic reaction of ketones.[5][6]

The 4-chlorophenyl substituent significantly influences this electronic arrangement. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to an unsubstituted phenylacetone.[2]

Steric Effects

Compared to aldehydes, ketones are generally less reactive towards nucleophilic addition due to greater steric hindrance around the carbonyl carbon.[3][7] In this compound, the carbonyl carbon is flanked by a methyl group and a benzyl group. While not excessively bulky, these groups do present a more sterically hindered environment than in simpler aldehydes, influencing the approach of nucleophiles.

Acidity of α-Protons

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity (pKa ≈ 19-20 for typical ketones). This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom.[8][9] The formation of this enolate is a critical pathway for a variety of carbon-carbon bond-forming reactions.

Key Reactions and Mechanisms

The dual nature of the ketone group—electrophilicity at the carbonyl carbon and acidity at the α-carbon—gives rise to two major classes of reactions.

Nucleophilic Addition Reactions

This is the quintessential reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[10][11] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[3][6]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid (like water or alcohol added during workup), to yield a neutral alcohol product.[3]

Weak nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen.[4][7]

Caption: General mechanism of nucleophilic addition to this compound.

3.1.1 Reduction to Alcohols One of the most common nucleophilic addition reactions is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride-based reducing agents.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones to secondary alcohols.[12] It is safe to use in protic solvents like methanol or ethanol.[13]

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[14] It reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[13][14]

The product of the reduction of this compound is 1-(4-chlorophenyl)propan-2-ol.

Reactions via Enolate Formation

Treatment of this compound with a suitable base results in the deprotonation of an α-proton to form a nucleophilic enolate intermediate.[8][9]

Caption: Base-mediated formation of the enolate from this compound.

The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are used to achieve complete, irreversible enolate formation, which is desirable for subsequent reactions like alkylation.[9] Weaker bases, such as hydroxide or alkoxides, establish an equilibrium with only a small amount of enolate present.

3.2.1 Alpha-Halogenation Under basic or acidic conditions, the α-position of the ketone can be halogenated. In the presence of a base, the reaction proceeds through the enolate intermediate. Note that under basic conditions, it can be difficult to stop the reaction at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons.

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents, such as potassium permanganate under basic conditions, can cleave the carbon-carbon bond adjacent to the carbonyl, potentially leading to the formation of 4-chlorobenzoic acid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4'-Chloroacetophenone | 4'-Chloropropiophenone | Reference(s) |

| CAS Number | 5586-88-9 | 99-91-2 | 6285-05-8 | [1][15][16] |

| Molecular Formula | C₉H₉ClO | C₈H₇ClO | C₉H₉ClO | [1][15][16] |

| Molecular Weight | 168.62 g/mol | 154.59 g/mol | 168.62 g/mol | [1][15][16] |

| Appearance | Clear light yellow liquid | Colorless to yellow liquid or white solid | Gray-white crystalline mass | [1][16] |

| Melting Point | N/A | 14-25.5 °C | 35-37 °C | [16] |

| Boiling Point | N/A | N/A | 95-97 °C (1 mm Hg) | [16] |

Table 2: Spectroscopic Data for Related Chloro-Substituted Ketones

| Spectroscopy Type | 4'-Chloroacetophenone (CAS 99-91-2) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.89 (d, 2H), 7.44 (d, 2H), 2.59 (s, 3H) | [17] |

| ¹³C NMR (CDCl₃) | δ 197.2, 139.9, 135.9, 130.1, 129.3, 26.9 | [17] |

| IR Spectrum | Key peaks corresponding to C=O stretch and aromatic C-H bonds | [18] |

| UV Absorption (Alcohol) | λmax at 249 nm | [18] |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern available in databases | [15] |

Experimental Protocols

Protocol: Reduction of this compound with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of aromatic ketones.[12][13]

Objective: To synthesize 1-(4-chlorophenyl)propan-2-ol via the reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.25 M concentration). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 1.0-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully add deionized water to quench any unreacted NaBH₄.

-

Remove most of the methanol using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

-

Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)propan-2-ol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the product using NMR and IR spectroscopy.

Caption: Experimental workflow for the reduction of this compound.

Conclusion

The ketone group in this compound is a highly reactive and synthetically valuable functional group. Its electrophilic carbonyl carbon is susceptible to a wide range of nucleophilic addition reactions, most notably reduction to form the corresponding secondary alcohol. The electron-withdrawing nature of the 4-chlorophenyl substituent enhances this electrophilicity. Furthermore, the acidity of the α-protons allows for the formation of a nucleophilic enolate, opening pathways to C-C bond formation through reactions like alkylation and aldol condensations. A thorough understanding of these reactivity patterns is essential for leveraging this compound as a key building block in the synthesis of complex organic molecules for the pharmaceutical and chemical industries.

References

- 1. This compound | 5586-88-9 [chemicalbook.com]

- 2. This compound | 5586-88-9 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. medlifemastery.com [medlifemastery.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. study.com [study.com]

- 11. Khan Academy [khanacademy.org]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 16. 4'-Chloropropiophenone CAS#: 6285-05-8 [m.chemicalbook.com]

- 17. bmse000518 4-chloroacetophenone at BMRB [bmrb.io]

- 18. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to p-Chlorophenylalanine (PCPA) as a Selective Serotonergic Depleting Agent in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on p-Chlorophenylalanine (PCPA), a widely researched selective serotonin depleting agent. The user's original query mentioned "4-Chlorophenylacetone," for which there is no significant body of literature in the context of selective serotonin depletion. It is presumed the intended subject was PCPA.

Executive Summary

p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a cornerstone pharmacological tool in neuroscience for investigating the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. By irreversibly inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, PCPA induces a profound and selective depletion of central and peripheral serotonin stores. This technical guide provides an in-depth overview of PCPA's mechanism of action, summarizes key quantitative data on its effects, presents detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of Serotonin Synthesis

The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][2] This is the initial and rate-limiting step in the biosynthesis of serotonin.[3][4] PCPA acts as a competitive inhibitor in vitro but functions as an irreversible inhibitor in vivo.

There are two isoforms of TPH: TPH1, found primarily in peripheral tissues, and TPH2, which is exclusively expressed in the brain's serotonergic neurons.[3][4] PCPA inhibits both isoforms, leading to a systemic depletion of serotonin. The inhibition of TPH by PCPA results in a dramatic reduction of serotonin levels in the brain, which can reach less than 10% of control levels.[5][6] The effects of PCPA are highly selective for the serotonergic system; while some studies have reported minor effects on catecholamine levels at high doses, the primary and most significant impact is on serotonin.[6][7]

The recovery of serotonin levels after PCPA administration is slow and depends on the synthesis of new TPH enzyme, a process that can take several days to weeks.[1]

Serotonin Synthesis Pathway and PCPA's Point of Intervention

The following diagram illustrates the serotonin synthesis pathway and the specific point of inhibition by PCPA.

Caption: PCPA selectively and irreversibly inhibits Tryptophan Hydroxylase (TPH).

Quantitative Data on PCPA-Induced Serotonin Depletion

The following tables summarize quantitative data from various studies on the effects of PCPA on neurochemical levels.

Table 1: Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain

| Species | Dose (mg/kg) & Route | Time Post-Admin. | Brain Region | % of Control 5-HT | % of Control 5-HIAA | Reference |

| Rat | 1000, i.p. | Not Specified | Whole Brain | 9.4% | 8.2% | [5] |

| Rat | 300, i.p. | 2-4 days | Cortex | ~11-17% | Not Reported | [6] |

| Rat | 300, i.p. | 6 days | Not Specified | Undetectable levels | Not Reported | |

| Mouse | 500 (days 1-2), 250 (days 3-7), oral | 7 days | Hippocampus | 15% | Not Reported | [8] |

| Mouse | 500 (days 1-2), 250 (days 3-7), oral | 7 days | Prefrontal Cortex | 35% | Not Reported | [8] |

| Rat | Not Specified | Not Specified | Frontal Cortex | <1% | <1% | [7] |

Table 2: Effects of PCPA on Other Neurotransmitters

| Species | Dose (mg/kg) & Route | Time Post-Admin. | Brain Region | Neurotransmitter | % of Control Level | Reference |

| Rat | Not Specified | Not Specified | Frontal Cortex | Noradrenaline | 70% | [7][9] |

| Rat | Not Specified | Not Specified | Frontal Cortex | Dopamine | 58% | [7][9] |

| Rat | 100-300, i.p. | 2-4 days | Not Specified | Dopamine | 85% | [6] |

| Rat | 100-300, i.p. | 2-4 days | Not Specified | Norepinephrine | 85% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PCPA in research. Below are representative protocols for PCPA administration and the subsequent measurement of serotonin depletion.

5.1 Protocol for PCPA Administration in Rodents

Objective: To induce significant depletion of brain serotonin for behavioral or neurochemical studies.

Materials:

-

p-Chlorophenylalanine (PCPA)

-

Vehicle (e.g., 0.9% saline, distilled water with a drop of Tween 80 to aid suspension)

-

Syringes and needles for injection (if applicable)

-

Animal scale

-

Appropriate animal housing

Procedure (Intraperitoneal Injection):

-

Preparation of PCPA solution/suspension: Weigh the appropriate amount of PCPA based on the desired dosage (e.g., 300 mg/kg). Suspend the PCPA in the chosen vehicle. Vigorous vortexing or sonication may be required to achieve a uniform suspension. Prepare fresh daily.

-

Animal Handling: Weigh each animal to determine the exact volume of the PCPA suspension to be administered.

-

Administration: Administer the PCPA suspension via intraperitoneal (i.p.) injection. A common regimen is a daily injection for 2-3 consecutive days.

-

Post-Administration Monitoring: House the animals under standard laboratory conditions. Behavioral testing or neurochemical analysis is typically performed 24-72 hours after the final injection to allow for maximal serotonin depletion.

Procedure (Oral Administration):

-

Preparation of PCPA-containing food/jelly: To reduce the stress of injections, PCPA can be administered orally. A published protocol involves mixing PCPA into jelly cubes.[8]

-

Dosage Regimen: An example regimen is an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[8]

-

Administration: Provide the PCPA-containing medium to the animals. Monitor consumption to ensure adequate dosing.

-

Post-Administration: As with i.p. administration, allow sufficient time for serotonin depletion before subsequent experimental procedures.

5.2 Protocol for Measurement of Serotonin Depletion (HPLC-ECD)

Objective: To quantify the levels of serotonin and its metabolite, 5-HIAA, in brain tissue.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

-

Dissecting tools

-

Homogenizer

-

Centrifuge

-

Perchloric acid (HClO4)

-

Mobile phase (composition varies, but typically a buffered solution with an organic modifier)

-

Standards for 5-HT and 5-HIAA

Procedure:

-

Tissue Collection: Following the desired post-PCPA administration time, euthanize the animal according to approved protocols. Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) on an ice-cold surface.

-

Sample Preparation: Weigh the tissue sample. Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Filter the supernatant and inject a known volume into the HPLC-ECD system.

-

Quantification: Compare the peak areas of 5-HT and 5-HIAA in the samples to those of the known standards to determine their concentrations. Express the results as ng/mg of tissue or as a percentage of the levels in control animals.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for a study involving PCPA-induced serotonin depletion.

Caption: A generalized workflow for studies using PCPA to investigate serotonin's role.

Conclusion

p-Chlorophenylalanine remains an invaluable and potent tool for the selective depletion of serotonin in neuroscience research. Its well-characterized mechanism of action and robust effects allow for the targeted investigation of the serotonergic system's involvement in a wide array of behaviors and neurological conditions. Careful consideration of experimental design, including appropriate dosing regimens and control groups, is essential for obtaining reliable and interpretable results. This guide provides a foundational understanding for researchers and professionals seeking to employ PCPA in their studies.

References

- 1. p-chloroamphetamine: behavioral effects of reduced cerebral serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of p-chloroamphetamine, a serotonin-depleting drug, on the median eminence and pituitary pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 6. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Agrochemical Innovation: A Technical Guide to the Applications of 4'-Chloroacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical intermediates is paramount. 4'-Chloroacetophenone, a halogenated aromatic ketone, has emerged as a important building block in the synthesis of a diverse range of active ingredients for crop protection. This technical guide elucidates the significant potential of 4'-chloroacetophenone in agrochemical research, with a primary focus on its application in the development of advanced fungicides, insecticides, and herbicides. Through a comprehensive review of synthetic pathways, quantitative biological activity data, and detailed experimental protocols, this document serves as a vital resource for researchers and professionals engaged in the discovery and development of next-generation agrochemicals.

Introduction: The Role of 4'-Chloroacetophenone in Agrochemical Synthesis

4'-Chloroacetophenone (CAS 99-91-2) is a key chemical intermediate utilized in the synthesis of various agrochemicals, including pesticides and herbicides.[1] Its molecular structure, which includes a chlorinated aromatic ring and a ketone functional group, makes it an ideal starting material for creating halogenated agrochemicals. These halogenated compounds frequently demonstrate enhanced efficacy and persistence, which are critical characteristics for agents used in crop protection. The reliable availability of high-purity 4'-chloroacetophenone is crucial for agrochemical manufacturers to produce dependable products that protect crop yields from pests and weeds.

Note to the reader: The initial topic of "4-chlorophenylacetone" has been addressed by focusing on "4'-chloroacetophenone" as the scientifically relevant compound in the context of agrochemical research, based on available literature.

Applications in Fungicide Development

4'-Chloroacetophenone serves as a crucial precursor in the synthesis of potent fungicides, most notably those belonging to the triazole class. These fungicides are known for their broad-spectrum activity against a wide array of fungal pathogens.

Synthesis of Difenoconazole: A Case Study

Difenoconazole is a systemic triazole fungicide that effectively controls a wide range of fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[2] It functions as a sterol demethylation inhibitor, disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This interference ultimately leads to the death of the fungal cells.[2] The synthesis of difenoconazole prominently features a derivative of 4'-chloroacetophenone, namely 2-chloro-4-(4-chlorophenoxy)acetophenone.

The overall synthetic pathway can be visualized as a multi-step process, beginning with the synthesis of the key intermediate, 2-chloro-4-(4-chlorophenoxy)acetophenone, followed by its conversion to difenoconazole.

Caption: Synthetic pathway of Difenoconazole from 4'-chloroacetophenone derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Difenoconazole, and other triazole fungicides, act by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Mechanism of action of Difenoconazole, inhibiting ergosterol biosynthesis.

Quantitative Data: Antifungal Activity

The following table summarizes the antifungal activity of various acetophenone derivatives against different plant pathogens.

| Compound | Fungal Species | IC50 (µg/mL) | Reference |

| Acetophenone Derivative 3b | Various Phytopathogens | 10-19 | [3] |

| Acetophenone-Triazole Hybrid 11a | Candida krusei | 32 | [4] |

| Acetophenone-Triazole Hybrid 13a | Leishmania amazonensis | 63.34 | [4] |

| Acetophenone Derivative 6a | Mytilus galloprovincialis (antifouling) | 11.20 | [5] |

| Acetophenone Derivative 7a | Mytilus galloprovincialis (antifouling) | 13.46 | [5] |

| Acetophenone Derivative 9a | Mytilus galloprovincialis (antifouling) | 9.94 | [5] |

Applications in Insecticide Development

4'-Chloroacetophenone is a valuable starting material for the synthesis of chalcones, a class of compounds known for their diverse biological activities, including insecticidal properties.

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde.

Caption: General synthesis of chalcone derivatives from 4'-chloroacetophenone.

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of chalcone and hydrazone derivatives against Spodoptera frugiperda.

| Compound | Insect Species | LC50 (ppm) - 2nd Instar Larvae (72h) | LC50 (ppm) - 4th Instar Larvae (72h) | Reference |

| Hydrazone 3a | Spodoptera frugiperda | 23.69 | 112.01 | [6] |

| Hydrazone 3b | Spodoptera frugiperda | 45.10 | 122.48 | [6] |

| Chalcone 4 | Spodoptera frugiperda | 85.67 | 151.06 | [6] |

| Chalcone 5 | Spodoptera frugiperda | 9.88 | 102.66 | [6] |

| Chalcone 6 | Spodoptera frugiperda | 67.56 | 132.09 | [6] |

Applications in Herbicide Development

While less documented than its use in fungicide and insecticide synthesis, 4'-chloroacetophenone derivatives also show potential in the development of novel herbicides. For instance, the new herbicide clofenac can be synthesized in a one-pot method using 4'-chloroacetophenone as a starting material, with a total yield of 47.3%.[7] Further research into chloroacetamide derivatives, which share structural similarities, has also demonstrated herbicidal activity.[8]

Experimental Protocols

Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a stirrer, addition funnel, and reflux condenser, suspend anhydrous AlCl₃ in the chosen solvent and cool to 0-5°C in an ice bath.

-

Slowly add acetyl chloride to the suspension while maintaining the low temperature.

-

Add chlorobenzene dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield 4'-chloroacetophenone. The para isomer is the major product.[9][10]

Synthesis of 2-Chloro-4-(4-chlorophenoxy)acetophenone

Materials:

-

3,4'-Dichlorodiphenyl ether

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Organic solvent (e.g., dichloroethane, toluene)

Procedure:

-

Dissolve 3,4'-dichlorodiphenyl ether and the Lewis acid catalyst in the organic solvent in a reaction flask and cool to the desired temperature (e.g., 5°C).[11]

-

Slowly add a solution of acetyl chloride or acetic anhydride in the same solvent.

-

Allow the reaction to proceed for a specified time (e.g., 4 hours).[11]

-

The reaction is then worked up by hydrolysis and extraction to isolate the crude product.

-

Purification by recrystallization yields 2-chloro-4-(4-chlorophenoxy)acetophenone with a yield of up to 90.6%.[12]

Synthesis of Difenoconazole from 2-Chloro-4-(4-chlorophenoxy)acetophenone

Materials:

-

2-Chloro-4-(4-chlorophenoxy)acetophenone

-

1,2-Propanediol

-

p-Toluenesulfonic acid (catalyst)

-

Cyclohexane (solvent)

-

Bromine

-

1,2,4-Triazole potassium salt

-

Toluene (solvent)

Procedure:

-

Ketal Cyclization: Reflux a mixture of 2-chloro-4-(4-chlorophenoxy)acetophenone, 1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane with a Dean-Stark apparatus to remove water. After completion, the intermediate ketal is isolated. The yield for this step is reported to be over 96%.[13][14]

-

Bromination: The ketal intermediate is dissolved in a suitable solvent and treated with bromine at a controlled temperature (e.g., 27-28°C) to yield the bromo-ketal intermediate.[13]

-

Nucleophilic Substitution: The bromo-ketal intermediate is reacted with the potassium salt of 1,2,4-triazole in a solvent such as toluene at an elevated temperature. The crude difenoconazole is obtained after workup.[2][13]

-